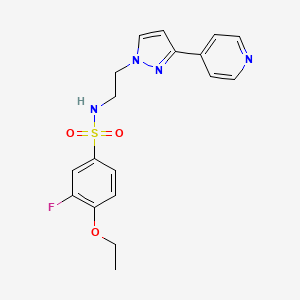

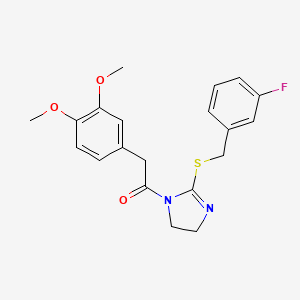

![molecular formula C15H15N5O2 B3008100 N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034479-55-3](/img/structure/B3008100.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed cyclization reactions and the use of specific reagents to achieve the desired molecular structure. For example, the synthesis of N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluensulfonamide is achieved by cyclization of a dicyanovinylcarbamoyl precursor . This suggests that a similar approach could be used for the synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide, possibly involving a bipyridine derivative as a starting material.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques, including IR, NMR (1H, 13C, and 2D), and mass spectrometry . These techniques allow for the determination of the presence of stereogenic centers and the assignment of their configurations. The same methods could be applied to analyze the molecular structure of N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide, with particular attention to the stereochemistry of the compound.

Chemical Reactions Analysis

The related compounds discussed in the papers are reactive precursors that can undergo further chemical transformations. For instance, thiation reactions using Lawesson's reagent are used to convert imidazole derivatives into thioimidazoles . This indicates that N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide may also participate in similar chemical reactions, potentially leading to the formation of novel derivatives with interesting biological activities.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide are not directly provided, the properties of similar compounds can be inferred. The related compounds exhibit specific spectroscopic features and chiral properties that can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase . These findings suggest that N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide would likely have distinct physical and chemical properties that could be characterized using similar analytical techniques.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Compounds with structural similarities to "N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide" have been extensively studied for their potential in drug design, particularly as enzyme inhibitors and antitumor agents. For instance, the design and synthesis of imidazo[1,2-a]pyrimidine derivatives have demonstrated significant advancements in creating potent antagonists for various receptors, showcasing the potential of such molecules in cancer therapy and enzyme inhibition strategies A. Linton et al., 2011.

Anticancer Research

Research on similar molecules has highlighted their efficacy in preclinical assays for cancer treatment. Compounds like BMS-354825 have shown potent antitumor activity, underscoring the relevance of exploring bipyridine and imidazolidine derivatives for oncological applications L. Lombardo et al., 2004. These findings suggest the potential of "N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide" in similar anticancer applications.

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives have shown potent inhibitory activities against angiotensin-converting enzyme (ACE), indicating the utility of imidazolidine derivatives in hypertension management and cardiovascular diseases K. Hayashi et al., 1989.

Antimicrobial and Antifungal Activities

Research into thiazolidine-2,4-dione derivatives, a class related to the structural framework of the query compound, has revealed their antimicrobial and antifungal properties. This suggests potential research directions into the antimicrobial applications of "N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide" Rakia Abd Alhameed et al., 2019.

Electrocatalytic and Environmental Applications

The exploration of Re(I) NHC complexes for the electrocatalytic conversion of CO2 highlights an intriguing avenue for the utilization of bipyridine-related compounds in environmental chemistry and sustainable technology C. Stanton et al., 2016.

Propriétés

IUPAC Name |

2-oxo-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c21-14-17-6-7-20(14)15(22)19-9-11-3-4-13(18-8-11)12-2-1-5-16-10-12/h1-5,8,10H,6-7,9H2,(H,17,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBJJHCORBGDHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

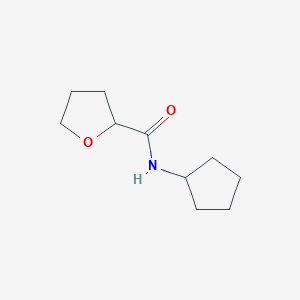

![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)

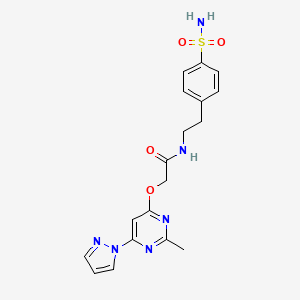

![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)

![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)

![N-{[2-(benzyloxy)-1-naphthyl]methyl}-N-methylamine](/img/structure/B3008034.png)

amine hydrochloride](/img/structure/B3008035.png)

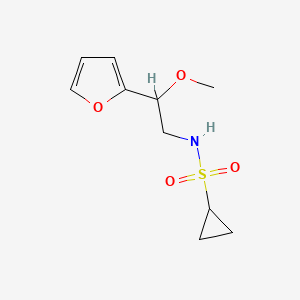

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B3008037.png)

![9-(3-hydroxyphenyl)-6,6-dimethyl-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3008038.png)